![molecular formula C24H22FNO B12350305 [1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone CAS No. 2748464-24-4](/img/structure/B12350305.png)
[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone: is a synthetic compound with a complex molecular structure It is characterized by the presence of an indole core, a morpholine ring, and a deuterated naphthalenyl methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a morpholine ring through a series of reactions, including alkylation and cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of [1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 1-[2-(4-morpholinyl)ethyl]-1H-indol-3-ylmethanone
- N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide
- 4-{[4-HYDROXY-1-[2-(4-MORPHOLINYL)ETHYL]-5-OXO-2-(4-PROPOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-3-YL]CARBONYL}-N,N-DIMETHYLBENZENESULFONAMIDE
Uniqueness
What sets [1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone apart is its unique combination of an indole core, morpholine ring, and deuterated naphthalenyl methanone group.
Propriétés
Numéro CAS |
2748464-24-4 |
|---|---|
Formule moléculaire |
C24H22FNO |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(5-fluoropentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C24H22FNO/c25-15-6-1-7-16-26-17-22(20-12-4-5-14-23(20)26)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17H,1,6-7,15-16H2/i4D,5D,12D,14D,17D |
Clé InChI |
ALQFAGFPQCBPED-QWWVLHFXSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCF)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


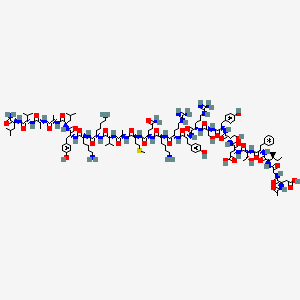


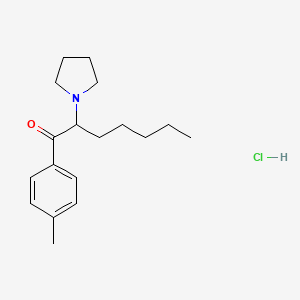
![2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12350243.png)
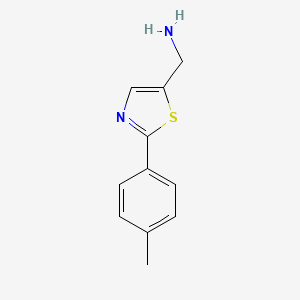

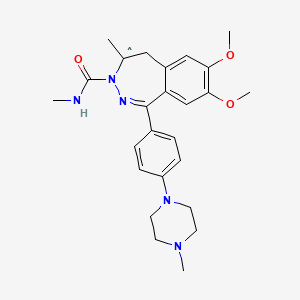
![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II)](/img/structure/B12350282.png)
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid](/img/structure/B12350290.png)
![6-[2-[2-Hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12350293.png)

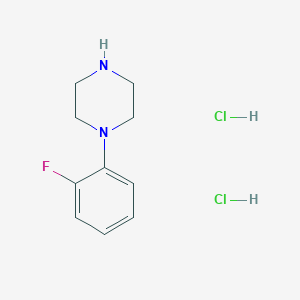
![3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate](/img/structure/B12350300.png)
